molecular formula C14H21N3O B1586360 n-(2-Phenylethyl)-2-(piperazin-1-yl)acetamide CAS No. 685892-09-5

n-(2-Phenylethyl)-2-(piperazin-1-yl)acetamide

Cat. No. B1586360
M. Wt: 247.34 g/mol
InChI Key: PMTDWOUIBYJPFJ-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-2-(piperazin-1-yl)acetamide, commonly referred to as NPEPA, is a synthetic compound that has been used in various scientific research applications. NPEPA is a derivative of aniline and is composed of a phenyl ring and an acetamide group. NPEPA has been studied extensively due to its wide range of biochemical and physiological effects.

Scientific Research Applications

Enzyme Inhibition and Neurological Applications

  • Research has identified derivatives of N-(2-Phenylethyl)-2-(piperazin-1-yl)acetamide as potent inhibitors of acetylcholinesterase (AChE), a target for treating Alzheimer's disease. This demonstrates their potential in contributing to therapies aimed at improving cognitive functions and managing neurodegenerative disorders (Yurttaş, Kaplancıklı, & Özkay, 2013).

Anticancer Activity

  • Several studies have synthesized and evaluated derivatives for their anticancer activities, showing significant efficacy against various cancer cell lines. These findings suggest the compound's derivatives could be valuable in developing new anticancer agents, highlighting their potential in targeting specific molecular pathways involved in cancer progression (Boddu, Pagudala, Gandamalla, Balabadra, Manga, Yellu, & Subhashini, 2018).

Antimicrobial and Antifungal Properties

  • Research into benzyl and sulfonyl derivatives has shown significant biological activities against bacterial, fungal, and anthelmintic targets. These findings indicate the compound's versatility and potential as a basis for developing new antimicrobial and antifungal agents (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Analgesic and Anti-inflammatory Effects

Other Therapeutic Applications

  • The compound's derivatives have been investigated for their potential in treating other conditions, such as atrial fibrillation and septic shock, demonstrating the compound's broad therapeutic potential. This suggests the possibility of developing multifunctional drugs based on these derivatives (Hancox & Doggrell, 2010).

properties

IUPAC Name

N-(2-phenylethyl)-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c18-14(12-17-10-8-15-9-11-17)16-7-6-13-4-2-1-3-5-13/h1-5,15H,6-12H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTDWOUIBYJPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375155
Record name N-(2-Phenylethyl)-2-(piperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-Phenylethyl)-2-(piperazin-1-yl)acetamide

CAS RN

685892-09-5
Record name N-(2-Phenylethyl)-2-(piperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 685892-09-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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